molecular formula C22H18ClNO3S B11344592 5-chloro-N-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

5-chloro-N-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11344592
M. Wt: 411.9 g/mol
InChI Key: UDABJJKNEONRDC-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a thiophene moiety, and a carboxamide group. It is of significant interest in medicinal chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized via the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of Chlorine: Chlorination of the benzofuran ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine, such as 4-methoxyaniline.

    Incorporation of Thiophene Moiety: The thiophene moiety is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carboxamide group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones from the thiophene moiety.

    Reduction Products: Amines from the reduction of the carboxamide group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-(4-methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: Due to its unique structural properties, it is explored for use in organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and receptors involved in inflammatory pathways.

    Pathways Involved: The compound may inhibit the activity of certain enzymes, leading to reduced inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-(4-methoxyphenyl)-2-methylbenzamide: Similar structure but lacks the thiophene moiety.

    3-Methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide: Similar structure but lacks the chloro and methoxyphenyl groups.

Uniqueness

The presence of both the thiophene moiety and the benzofuran ring in 5-chloro-N-(4-methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide makes it unique. This combination of functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C22H18ClNO3S

Molecular Weight

411.9 g/mol

IUPAC Name

5-chloro-N-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H18ClNO3S/c1-14-19-12-15(23)5-10-20(19)27-21(14)22(25)24(13-18-4-3-11-28-18)16-6-8-17(26-2)9-7-16/h3-12H,13H2,1-2H3

InChI Key

UDABJJKNEONRDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(CC3=CC=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

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